

Benchmarking the Pharmacokinetic Profile of Preclinical MAT2A Inhibitors Against Clinical Candidates

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Compound of Interest		
Compound Name:	Mat2A-IN-2	
Cat. No.:	B12417309	Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The development of potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers with MTAP gene deletion. A critical aspect of advancing these inhibitors from preclinical discovery to clinical application is a thorough understanding of their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of the PK properties of selected preclinical MAT2A inhibitors against the clinical candidates AG-270 and IDE397, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for several preclinical and clinical MAT2A inhibitors. It is important to note that direct PK data for a compound specifically designated "Mat2A-IN-2" is not publicly available. Therefore, data for other potent preclinical MAT2A inhibitors, identified as "Compound 28" and "Compound 30" from recent literature, are presented as representative examples of preclinical candidates and benchmarked against the clinical compounds AG-270 and IDE397.



Comp	Status	Specie s	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/ mL)	Bioava ilabilit y (%)	Refere nce
Compo und 28	Preclini cal	Mice	10 mg/kg, p.o.	2,864	2	41,192	85.1	[1]
Compo und 30	Preclini cal	Mice	10 mg/kg, p.o.	1,560	0.5	11,718	76.5	[2]
Rats	10 mg/kg, p.o.	1,230	1	9,840	65.2	[2]		
Dogs	5 mg/kg, p.o.	890	1	6,540	58.7	[2]		
AG-270	Clinical	Human s	Not Specifie d	Plasma concent rations increas ed with dose	Not Specifie d	Not Specifie d	Not Specifie d	[3]
IDE397	Clinical	Human s	Not Specifie d	Currentl y under evaluati on in Phase 1/2 trials	Not Specifie d	Not Specifie d	Not Specifie d	[4]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; p.o. = oral administration. The data for clinical candidates in humans is often presented in a more complex



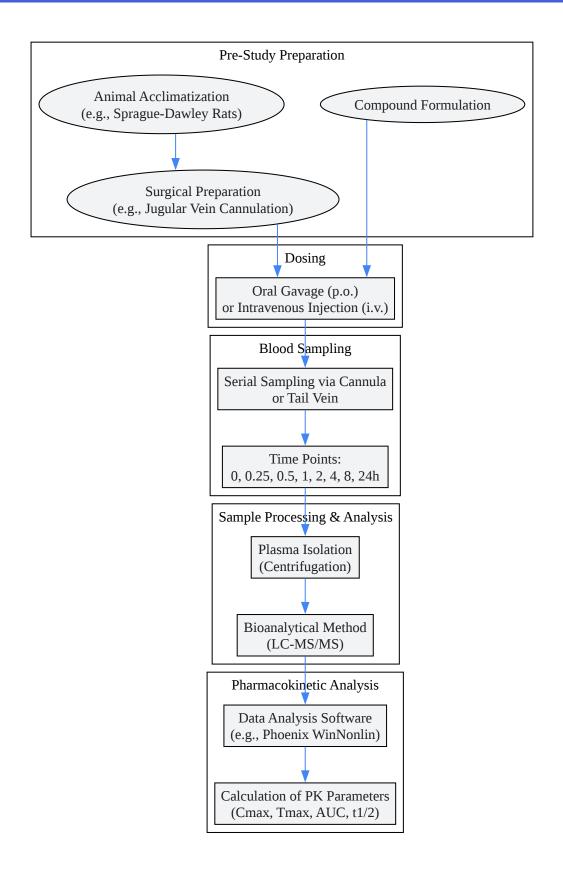


manner across various doses and patient populations, and specific single-dose PK parameters are not always readily available in the public domain.

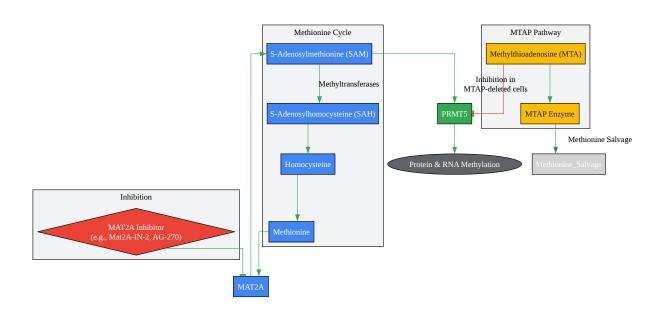
Experimental Workflow and Methodologies

A comprehensive understanding of the preclinical pharmacokinetic profile of a drug candidate is crucial for predicting its behavior in humans. Below is a graphical representation of a typical experimental workflow for a rodent pharmacokinetic study, followed by detailed experimental protocols.









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